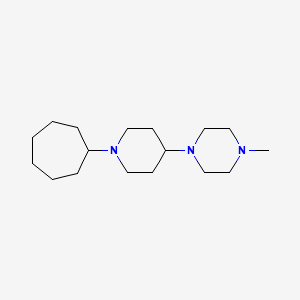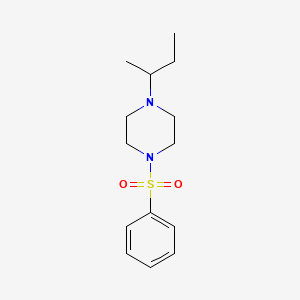
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with a cycloheptyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-cycloheptylpiperidine, which can be synthesized through the hydrogenation of 1-cycloheptylpyridine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or aryl halides can be introduced to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives if carbonyl groups are present.
Substitution: Alkylated or arylated piperazine derivatives.
科学研究应用
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by binding to receptors in the central nervous system. This interaction can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may act on serotonin or dopamine receptors.
相似化合物的比较
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)piperidine: Similar in structure but lacks the cycloheptyl group, which may result in different pharmacological properties.
1-(1-Cyclohexylpiperidin-4-yl)-4-methylpiperazine: Contains a cyclohexyl group instead of a cycloheptyl group, potentially leading to variations in biological activity and receptor binding affinity.
1-(1-Cyclopentylpiperidin-4-yl)-4-methylpiperazine: Features a cyclopentyl group, which may influence its chemical reactivity and pharmacokinetics.
The uniqueness of this compound lies in its specific structural configuration, which can result in distinct interactions with biological targets and unique pharmacological profiles compared to its analogs.
属性
分子式 |
C17H33N3 |
|---|---|
分子量 |
279.5 g/mol |
IUPAC 名称 |
1-(1-cycloheptylpiperidin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-2-3-5-7-16/h16-17H,2-15H2,1H3 |
InChI 键 |
YMCLRCUKEKGDEW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)C3CCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)
![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)
![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)


